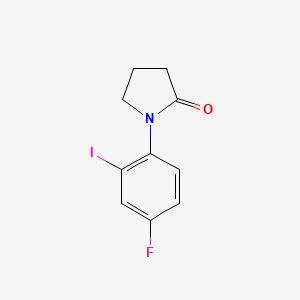

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone

Description

Properties

Molecular Formula |

C10H9FINO |

|---|---|

Molecular Weight |

305.09 g/mol |

IUPAC Name |

1-(4-fluoro-2-iodophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9FINO/c11-7-3-4-9(8(12)6-7)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

InChI Key |

DFFWVGSMIBBCBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)F)I |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of the Key Intermediate: 2-Fluoro-3-iodoaniline Derivatives

A crucial step toward synthesizing 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is the preparation of halogenated aniline derivatives, particularly 2-fluoro-3-iodoaniline , which can be further transformed into the target compound.

Carboxylation and Rearrangement Route (Patent CN103242173A)

Step 1: Lithiation and Carboxylation

Starting from o-fluoroiodobenzene , lithiation is performed using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C to room temperature). The lithiated intermediate reacts with carbon dioxide (dry ice) to yield 2-fluoro-3-iodobenzoic acid with a yield of approximately 70.5%.

Step 2: Curtius Rearrangement

The acid is converted to 2-fluoro-3-iodophenyl t-butyl carbamate via a rearrangement using diphenylphosphoryl azide (DPPA) and triethylamine in a toluene/trimethyl carbinol mixture at 80 °C, with a yield of 55.3%.

Step 3: Deprotection

Acidic treatment (e.g., hydrochloric acid in methanol) removes the t-butyl carbamate group to furnish 2-fluoro-3-iodoaniline in quantitative yield.

| Step | Reaction Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | LDA/n-BuLi, THF, -78 °C to RT, CO₂ | 2-Fluoro-3-iodobenzoic acid | 70.5 | Lithiation and carboxylation |

| 2 | DPPA, Et₃N, toluene/trimethyl carbinol, 80 °C | 2-Fluoro-3-iodophenyl t-butyl carbamate | 55.3 | Curtius rearrangement |

| 3 | HCl, MeOH, RT | 2-Fluoro-3-iodoaniline | 100 | Deprotection of carbamate |

This method is advantageous due to mild reaction conditions, good product purity, and scalability. The starting materials are inexpensive and readily available.

Formation of the Pyrrolidinone Ring

The pyrrolidinone ring can be constructed via cyclization strategies involving amine and carbonyl functionalities. While direct literature on This compound is limited, related synthetic methodologies for pyrrolidinone scaffolds provide insights.

Cyclization via CDI-Mediated Lactamization (PMC, 2017)

Starting from carboxylic acid intermediates, cyclization to fused pyrrolidinone rings can be achieved using 1,1'-carbonyldiimidazole (CDI) in dry THF under nitrogen.

Hydrolytic decarboxylation and subsequent formylation steps lead to functionalized pyrrolidinone derivatives.

This approach was successfully applied to halogenated pyrrole derivatives and could be adapted for halogenated aniline derivatives to form the target compound.

Direct Arylation and Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann) involving 4-fluoro-iodobenzene derivatives have been optimized for selective arylation.

Optimization studies show that molar ratios, solvent choice, and palladium source critically influence yields and selectivity.

Although these methods focus mainly on coupling with carbazole or phenylboronic acid, the principles can be extended to introduce the 4-fluoro-2-iodophenyl moiety into pyrrolidinone precursors or intermediates.

Comparative Data Table of Preparation Methods

| Methodology | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Lithiation-Carboxylation-Rearrangement (Patent) | Lithiation, CO₂ carboxylation, Curtius rearrangement, deprotection | LDA/n-BuLi, THF, DPPA, Et₃N, HCl, RT to 80 °C | 55–100 | Mild conditions, scalable, high purity | Multi-step, use of azides (DPPA) |

| Smiles Rearrangement & Base Treatment (Org. Lett.) | Arylsulfonamide + cyclopropane diester, rearrangement, cyclization | Base, heating, metal-free | Moderate to high | One-step, metal-free, operationally simple | Applicability to target unknown |

| CDI-Mediated Lactamization (PMC) | Carboxylic acid activation, lactamization, decarboxylation | CDI, THF, N₂ atmosphere, reflux | 56–91 | Efficient cyclization, good yields | Requires multiple steps |

| Pd-Catalyzed Cross-Coupling (RSC Adv.) | N-arylation, Suzuki/Ullmann coupling | Pd catalysts, DMA, 130–150 °C | Variable | One-pot methods, versatile | Catalyst sensitivity, side reactions |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce various functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials.

Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolidinone Derivatives

Key Observations :

- Halogenation: The iodine in this compound distinguishes it from chlorine- or fluorine-dominated analogs (e.g., flurochloridone). Iodine’s larger atomic radius may improve van der Waals interactions in target binding .

Pharmacological Activities

Key Observations :

- The target compound’s iodine substituent may confer unique pharmacokinetics, such as prolonged half-life or enhanced blood-brain barrier penetration compared to smaller halogens (e.g., fluorine in flurochloridone) .

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The iodine and fluorophenyl groups in the target compound likely reduce aqueous solubility compared to amine-substituted analogs (e.g., 1-(3-aminopropyl)-2-pyrrolidinone) .

- The base 2-pyrrolidinone structure’s miscibility in water contrasts with halogenated derivatives, highlighting the impact of substituents on solubility .

Biological Activity

1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. Characterized by its unique structure, which includes a pyrrolidinone ring and a 4-fluoro-2-iodophenyl substituent, this compound exhibits significant pharmacological properties. Its molecular formula is , and it is known for its versatility in various biological applications.

The presence of both fluorine and iodine in the structure of this compound enhances its reactivity, allowing it to participate in various nucleophilic and electrophilic reactions. The fluorine atom increases lipophilicity, potentially improving bioavailability and therapeutic efficacy, while the iodine atom can influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds containing pyrrolidinone frameworks often display a range of biological activities including:

- Neuroprotective Effects : Studies have shown that derivatives of pyrrolidinones can protect neuronal cells from damage, making them candidates for treating neurodegenerative diseases.

- Anti-inflammatory Properties : Compounds similar to this compound have demonstrated the ability to reduce inflammation, which is critical in various chronic diseases.

- Analgesic Effects : There is evidence suggesting that this compound may possess pain-relieving properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Binding affinity studies indicate that this compound can inhibit certain enzymes involved in inflammatory pathways, which may explain its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-2-pyrrolidinone | Contains a fluorophenyl group | Lacks iodine substituent |

| 1-(4-Fluoro-2-nitrophenyl)-pyrrolidine | Contains a nitrophenyl group | Different electronic properties due to nitro group |

| 1-Methyl-2-pyrrolidinone | Methyl substitution on nitrogen | Simpler structure; lacks halogen substituents |

| 4-Iodophenylpyrrolidine | Iodine substituent on phenyl but no fluorine | Different halogen; affects reactivity |

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound led to significant reductions in neuronal cell death and improved cognitive function, indicating its potential as a neuroprotective agent.

- Anti-inflammatory Activity : A clinical trial evaluated the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results showed a marked decrease in inflammatory markers, supporting its use as an anti-inflammatory drug.

- Analgesic Efficacy : Research conducted on pain models demonstrated that this compound significantly reduced pain responses, suggesting its potential application in pain management therapies.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluoro-2-iodophenyl)-2-pyrrolidinone, and how can its purity be validated?

Methodological Answer:

- Synthesis : Utilize multi-step reactions involving halogenated aryl precursors and pyrrolidinone intermediates. For example, cross-coupling reactions (e.g., Suzuki-Miyaura) with iodophenyl derivatives and cyclic amides under palladium catalysis . Optimize conditions (temperature, inert atmosphere) to enhance yield .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (≥95% purity threshold) and characterize using H/C NMR (peak assignments for fluorine and iodine substituents) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze NMR for fluorine chemical shifts (typically -110 to -125 ppm for aryl-F) and H NMR for pyrrolidinone ring protons (δ 2.0–3.5 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm iodine and fluorine substitution patterns (e.g., C–I bond length ~2.1 Å; C–F ~1.35 Å) .

- Mass Spectrometry : Use HRMS (ESI or EI) to validate the molecular formula (e.g., CHFINO) with <2 ppm mass error .

Q. What are common derivatives or analogs of this compound, and how are they synthesized?

Methodological Answer:

- Derivatization : Introduce substituents via electrophilic substitution (e.g., nitration at the para position) or nucleophilic aromatic substitution (e.g., replacing iodine with methoxy groups) .

- Analog Synthesis : Replace the pyrrolidinone ring with piperidinone or morpholinone via ring-expansion reactions using diamines or amino alcohols .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and electronic properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, highlighting electrophilic iodine and electron-deficient aryl-F regions .

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on halogen bonding (C–I⋯O/N motifs) .

- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. How can reaction conditions be optimized to mitigate side reactions during iodophenyl functionalization?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh) vs. Pd(OAc)/XPhos systems for cross-coupling efficiency .

- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to reduce hydrolysis of intermediates .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track iodine displacement kinetics and optimize reaction time .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in 1^11H NMR)?

Methodological Answer:

- Variable Temperature NMR : Assess dynamic processes (e.g., ring puckering in pyrrolidinone) by acquiring spectra at 25°C vs. -40°C .

- 2D NMR Techniques : Perform COSY to assign coupled protons and NOESY to confirm spatial proximity of substituents .

- Cross-Validation : Compare with X-ray data (e.g., dihedral angles from crystallography) to reconcile NMR splitting patterns .

Q. How can biological activity studies be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC determination. Include positive controls (e.g., doxorubicin) .

- Target Identification : Perform kinase profiling (e.g., EGFR, VEGFR2) via competitive binding assays with fluorescent probes .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation, analyzed via LC-MS/MS .

Q. Notes

- Prioritize peer-reviewed methodologies (e.g., crystallography , NMR ).

- For synthesis, cross-reference reaction conditions from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.